molecular formula C20H19BrN4O2 B2624480 5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide CAS No. 941895-73-4

5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide

Cat. No.: B2624480
CAS No.: 941895-73-4
M. Wt: 427.302
InChI Key: FCNHEHQDHPEFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted at the 2-position with a carboxamide group, a bromine atom at the 5-position, and a phenyl ring substituted with a pyridazinyl group that is further substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromo-furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).

In a separate step, the phenyl ring is functionalized with the pyridazinyl group through a nucleophilic aromatic substitution reaction. The pyridazinyl group is then further substituted with the piperidinyl group using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Finally, the acid chloride of 5-bromo-furan-2-carboxylic acid is reacted with the substituted phenyl ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperidin-1-yl)pyrimidine
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
  • N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide

Uniqueness

5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is unique due to its specific structural features, such as the combination of a furan ring, a bromine atom, and a pyridazinyl group substituted with a piperidinyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2/c21-18-10-9-17(27-18)20(26)22-15-6-4-14(5-7-15)16-8-11-19(24-23-16)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNHEHQDHPEFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.